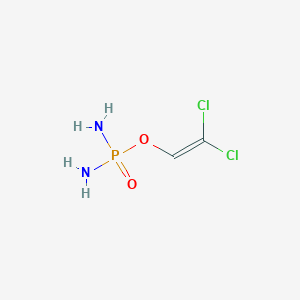
2,2-Dichloroethenyl phosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloroethenyl phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group. This compound is part of a broader class of chemicals known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl phosphorodiamidate typically involves the reaction of phosphorus oxychloride with an appropriate amine compound. The process can be summarized as follows:
Reaction with Phenol: Phosphorus oxychloride reacts with phenol to form a chloro phosphonate ester or diester, depending on the stoichiometry.
Amination: The remaining chlorine substituents react with an amine compound to yield the phosphorodiamidate.
Industrial Production Methods
Industrial production of this compound often employs automated synthesizers to streamline the process. Techniques such as trityl and Fmoc chemistry are used to prepare the activated monomers, which are then coupled on a solid support . This method ensures high efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloroethenyl phosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphorodiamidate amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or alkyl halides.
Major Products Formed
The major products formed from these reactions include phosphorodiamidate oxides, amines, and substituted phosphorodiamidates. These products have various applications in different fields, including pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2,2-Dichloroethenyl phosphorodiamidate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2-Dichloroethenyl phosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate biochemical pathways by altering the expression of specific genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoramidates: These compounds share a similar structure with 2,2-Dichloroethenyl phosphorodiamidate, characterized by the presence of a phosphorodiamidate group.
Phosphorothioates: These compounds have a sulfur atom replacing one of the oxygen atoms in the phosphorodiamidate group.
Phosphonates: These compounds contain a phosphonate group instead of a phosphorodiamidate group.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its ability to inhibit enzyme activity and modulate biochemical pathways makes it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
40862-15-5 |
|---|---|
Formule moléculaire |
C2H5Cl2N2O2P |
Poids moléculaire |
190.95 g/mol |
Nom IUPAC |
1,1-dichloro-2-diaminophosphoryloxyethene |
InChI |
InChI=1S/C2H5Cl2N2O2P/c3-2(4)1-8-9(5,6)7/h1H,(H4,5,6,7) |
Clé InChI |
FCZRGECOQLNFPI-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Cl)Cl)OP(=O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
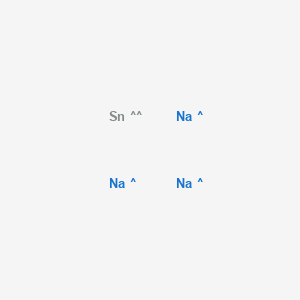
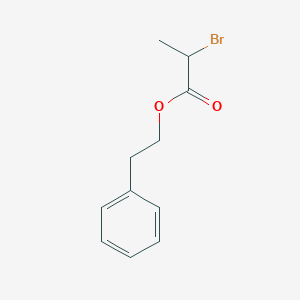
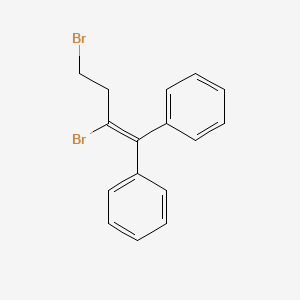
![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)
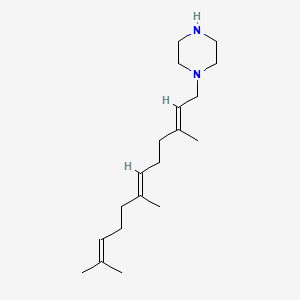

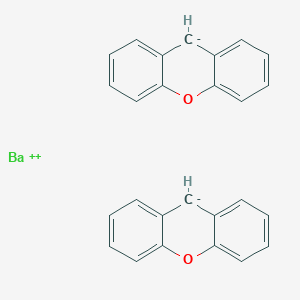


![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)

![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
